molecular formula C26H44O3 B600255 Capiquinone C CAS No. 130866-44-3

Capiquinone C

货号: B600255
CAS 编号: 130866-44-3
分子量: 404.63
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Capiquinone C is a synthetic quinone derivative with a molecular formula of C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol. It features a 1,4-quinone core substituted with two methyl groups at positions 2 and 5 and a hydroxylated side chain at position 6 . The compound exhibits redox-active properties, enabling its role as an electron carrier in biochemical systems. Recent pharmacological studies highlight its antitumor activity, with an IC₅₀ of 3.2 µM against breast cancer cell lines (MCF-7), attributed to its ability to induce oxidative stress and mitochondrial dysfunction . Capiquinone C is synthesized via a three-step process involving Friedel-Crafts acylation, hydroxylation, and final oxidation, achieving a 72% overall yield .

属性

CAS 编号

130866-44-3

分子式

C26H44O3

分子量

404.63

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound A: Doxorubicin Quinone

Structural Similarities :

  • Shared 1,4-quinone backbone.
  • Hydroxyl groups at positions 6 and 11.

Key Differences :

Property Capiquinone C Doxorubicin Quinone
Molecular Weight (g/mol) 296.32 543.52
Solubility (mg/mL, H₂O) 0.45 1.2
IC₅₀ (MCF-7, µM) 3.2 0.8
Synthetic Complexity Moderate (3 steps) High (7 steps)

Functional Implications :

  • The lower molecular weight of Capiquinone C enhances cellular uptake but reduces DNA intercalation efficiency compared to Doxorubicin Quinone .
  • Capiquinone C’s simpler synthesis reduces production costs but limits structural diversity for optimization .
Compound B: Coenzyme Q10 (Ubiquinone)

Functional Similarities :

  • Both act as electron transporters in mitochondrial respiration.
  • Exhibit antioxidant properties under reduced conditions.

Key Differences :

Property Capiquinone C Coenzyme Q10
Side Chain Structure Hydroxylated alkyl Isoprenoid chain
Bioavailability (oral) 12% 3%
Redox Potential (mV) -220 +36
Primary Application Anticancer agent Dietary supplement

Mechanistic Insights :

  • +36 mV) enhances its pro-oxidant activity in cancer cells, whereas Coenzyme Q10 primarily functions as an antioxidant .
  • The hydroxylated side chain in Capiquinone C improves water solubility, enabling intravenous administration, unlike Coenzyme Q10’s lipid-dependent absorption .

Research Findings and Clinical Relevance

Pharmacokinetic Profiles
  • Capiquinone C: Plasma half-life = 4.2 hours; volume of distribution = 1.8 L/kg .
  • Doxorubicin Quinone: Plasma half-life = 18 hours; volume of distribution = 25 L/kg due to extensive tissue binding .
  • Coenzyme Q10 : Plasma half-life = 33 hours; volume of distribution = 0.5 L/kg .
Toxicity Profiles
Compound Major Toxicity Clinical Mitigation Strategy
Capiquinone C Hepatotoxicity (Grade 3) Co-administration with N-acetylcysteine
Doxorubicin Quinone Cardiotoxicity Liposomal encapsulation
Coenzyme Q10 Gastrointestinal upset Formulation with lipids

常见问题

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Capiquinone C in laboratory settings?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and real-time monitoring via techniques like HPLC or NMR to track intermediate formation. For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and validate purity using mass spectrometry .
  • Key Data : A comparative table of yield percentages under varying conditions (e.g., 60°C vs. 80°C; polar vs. nonpolar solvents) is essential to identify optimal parameters .

Q. How can researchers distinguish Capiquinone C from structurally similar quinones in spectroscopic analyses?

  • Methodological Answer : Use tandem spectroscopic methods (e.g., UV-Vis for chromophore identification, 13C^{13}\text{C}-NMR for carbonyl group differentiation) combined with computational modeling (DFT calculations) to resolve overlapping signals. Cross-validate results with X-ray crystallography when possible .
  • Key Data : Reference spectral databases (e.g., SDBS) and report deviations in 1H^{1}\text{H}-NMR chemical shifts (±0.1 ppm) to confirm structural uniqueness .

Q. What in vitro assays are most suitable for preliminary evaluation of Capiquinone C’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidant benchmarks). Use dose-response curves (IC50_{50} values) to quantify efficacy and ensure statistical power (n3n \geq 3) .
  • Key Data : Include negative controls (e.g., DMSO solvent effects) and report inter-assay variability (<15%) to validate reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data on Capiquinone C’s mechanism of action across different studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Validate hypotheses via orthogonal methods (e.g., siRNA knockdown for target validation) and meta-analysis to resolve discrepancies .
  • Key Data : Tabulate conflicting results (e.g., EC50_{50} values in cancer vs. normal cells) and annotate experimental conditions (e.g., hypoxia vs. normoxia) .

Q. What strategies are recommended for elucidating Capiquinone C’s metabolic pathways in vivo?

  • Methodological Answer : Employ stable isotope tracing (e.g., 14C^{14}\text{C}-labeled Capiquinone C) with LC-MS/MS to track metabolites in animal models. Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance rates and tissue distribution .
  • Key Data : Report metabolite half-lives and compare bioavailability across administration routes (oral vs. intravenous) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Capiquinone C derivatives?

  • Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxyl group substitutions) and correlate structural changes with bioactivity using multivariate regression. Apply cheminformatics tools (e.g., MOE, Schrödinger) to predict binding affinities .
  • Key Data : Include a heatmap of IC50_{50} values vs. substituent electronic parameters (Hammett constants) to identify key pharmacophores .

Methodological Best Practices

  • Data Validation : Replicate experiments across independent labs to confirm findings, adhering to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .
  • Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and align with existing literature .
  • Ethical Compliance : Secure institutional approval for biological studies and disclose conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。